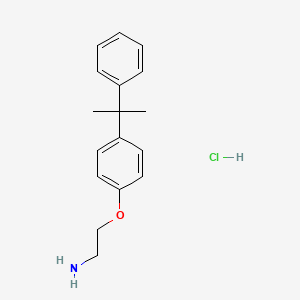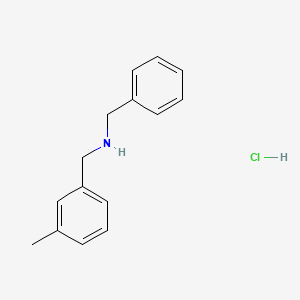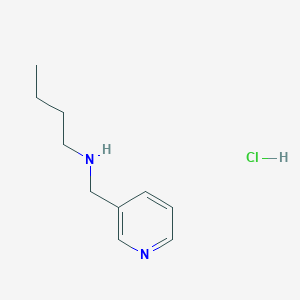
2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride
Descripción general
Descripción
“2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride” is a chemical compound with the molecular formula C17H22ClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenylpropan-2-yl group attached to a phenoxy group, which is further attached to an ethanamine group . The presence of the hydrochloride group indicates that it is a salt of the corresponding amine .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 291.82 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis of chemically enriched derivatives. For instance, researchers described the preparation of hydrochloride of partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine derivatives (Yilmaz & Shine, 1988).
It has been utilized in the development of novel synthetic routes for key intermediates in pharmaceuticals. A study reported a novel synthetic route for a derivative, which is a key intermediate of Silodosin, an α1-adrenoceptor antagonist (Luo, Chen, Zhang, & Huang, 2008).
The compound's crystal structure was analyzed, providing insights into its molecular conformation. Such studies are crucial for understanding the physical and chemical properties of the compound (Hempel et al., 2000).
Pharmacological Activities
Research has been conducted on the antiamoebic activity of chalcones bearing N-substituted ethanamine, which involves the use of this compound. These studies are important for discovering new treatments for amoebic infections (Zaidi et al., 2015).
The compound's efficacy as a multifunctional biocide in various water systems has been investigated. Its broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties, are of significant interest (Walter & Cooke, 1997).
Studies have shown its potential as an antiestrogen binding site antagonist, which could be important for breast cancer research. The affinity of the compound for the antiestrogen binding site correlates with its cytotoxicity against certain human breast cancer cells (Brandes, Macdonald, & Bogdanovic, 1985).
Metabolism and Degradation Studies
Its metabolic pathways have been explored in vivo. Such studies are critical for understanding how the body processes and eliminates this compound and its derivatives (Kanamori et al., 2002).
Research on the degradation of related compounds under different conditions has been conducted. These studies are important for assessing the stability and environmental impact of the compound and its derivatives (Dulayymi et al., 1993).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18;/h3-11H,12-13,18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQZYJSFAMGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048664-11-4 | |
| Record name | Ethanamine, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B3077478.png)
![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/structure/B3077487.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride](/img/structure/B3077520.png)

![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)
![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)

![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)